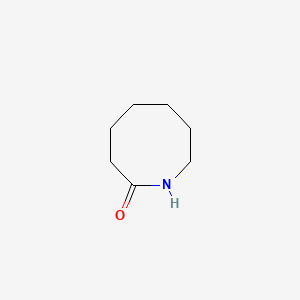
2-Azacyclooctanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-azacyclooctanone, such as 1,3-dioxa-6-aza-2-germacyclooctanes and 1,2-dithia-5-azacyclooctan-6-one, involves novel reaction pathways. These pathways include dehydrocondensation reactions and the utilization of di(2-thienyl)germane and diethanolamines without catalysts, as well as nOe experiments to identify conformations with trans-amide bonds (Lukevics, Belyakov, & Pudova, 1996); (Cepas & North, 1997).
Molecular Structure Analysis
The molecular structure of related compounds, such as azacyclobutenone ylides, reveals characteristic IR and UV spectra indicative of their antiaromatic character. The structural analysis involves single-crystal X-ray diffraction studies, providing insights into the stability and electron distribution within these molecules (Fu et al., 2007).
Chemical Reactions and Properties
2-Azacyclooctanone and its derivatives undergo a variety of chemical reactions, including insertion reactions with activated alkynes and sulfur dioxide, leading to different insertion products. The reactivity patterns of these compounds are crucial for their application in synthetic chemistry (Cámpora et al., 2001).
Physical Properties Analysis
The physical properties of compounds related to 2-azacyclooctanone, such as Poly(N-vinyl azacyclooctanone), have been studied, revealing their potential as kinetic hydrate inhibitors. These studies highlight the importance of polymer molecular weight and the method of polymerization on their physical properties and functionality (Chua & Kelland, 2012).
Chemical Properties Analysis
The chemical properties, including the stereoselective synthesis of azacyclic compounds and the formation of azacrown complexes of Tin(IV), have been explored. These studies provide insights into the ring-contraction mechanisms and the influence of Lewis acids on the synthesis of trisubstituted pyridines (Huang, Zhang, & Xi, 2018); (Willey, Rudd, & Alcock, 1993).
Wissenschaftliche Forschungsanwendungen
CNS Activities : 2-Azacyclooctanone has been studied for its central nervous system (CNS) activities. It was found to be a potent CNS stimulant in animals, capable of reducing sodium pentobarbital sleeping time in mice and affecting respiration rates in dogs. At higher doses, it can induce convulsions, suggesting its action is subcortical and supraspinal (Elison et al., 1971).
Chemical Kinetics : In a study on acid-catalyzed proton exchange in lactams, 2-Azacyclooctanone demonstrated significant retardation in exchange rate constants. This was attributed to the high barrier of ring inversion in its N-protonation mechanism, indicating its unique chemical behavior (Wang et al., 1992).
Synthetic Utility : The compound's potential for synthetic utility was highlighted in studies involving displacement reactions with various nucleophilic reagents. This research underscores its role in organic synthesis, particularly in preparing alpha-substituted oximes (OhnoMasaji et al., 1966).
Bioorthogonal Reactions : 2-Azacyclooctanone is relevant in bioorthogonal chemistry, particularly in azide-alkyne cycloaddition reactions for labeling biomolecules in various biological applications. It's instrumental in studies involving the tagging of azides on live cells (Agard et al., 2006).
Material Science : In material science, Poly(N-vinyl azacyclooctanone) derived from 2-Azacyclooctanone was synthesized and identified as a powerful kinetic hydrate inhibitor, surpassing other poly(N-vinyl lactam)s. This finding is significant for applications in energy and fuels (Chua & Kelland, 2012).
Eigenschaften
IUPAC Name |
azocan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXCQLOZNIMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25588-36-7 | |
| Record name | 2(1H)-Azocinone, hexahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25588-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60217672 | |
| Record name | 2-Azacyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azacyclooctanone | |
CAS RN |
673-66-5 | |
| Record name | Enantholactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azacyclooctanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 673-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Azacyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydroazocin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

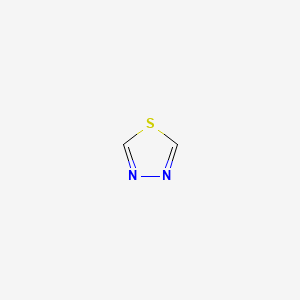

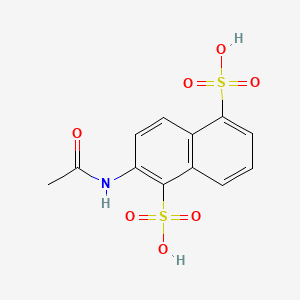
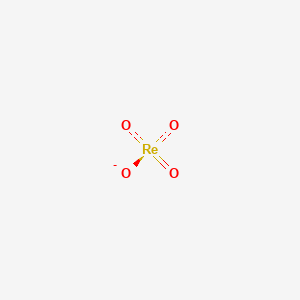
![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
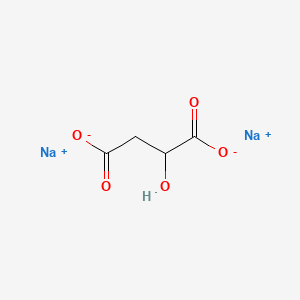
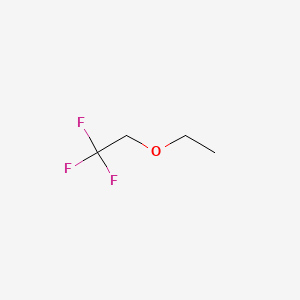
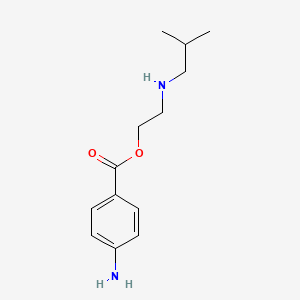

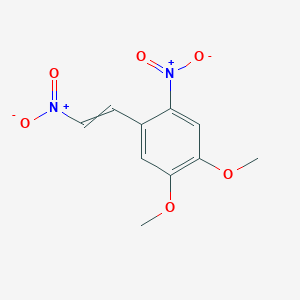
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

![1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6',7']naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-12b-yl](/img/structure/B1197899.png)
![Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d']cyclobuta[1,2-b:4,3-b']difuran-5a,5b-dicarboxylate](/img/structure/B1197900.png)